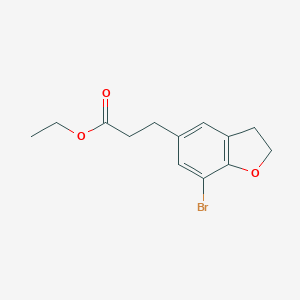

3-(7-溴-2,3-二氢-1-苯并呋喃-5-基)丙酸乙酯

描述

Synthesis Analysis

The synthesis of benzofuran derivatives involves strategic reactions that assemble the benzofuran core, often through the condensation of precursor molecules. A method described by Matsumoto et al. (1958) involves the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate, showcasing a classic approach to benzofuran synthesis (Matsumoto, Kawase, Nanbu, & Fukui, 1958). Another approach involves the oxidation of related sulfanyl acetates, highlighting a pathway to introduce bromo and ethyl groups into the benzofuran scaffold (Choi, Seo, Son, & Lee, 2009).

Molecular Structure Analysis

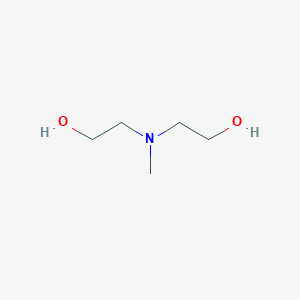

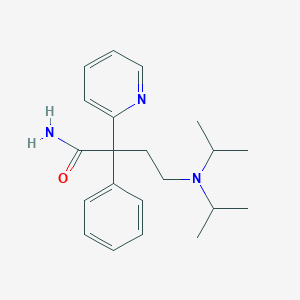

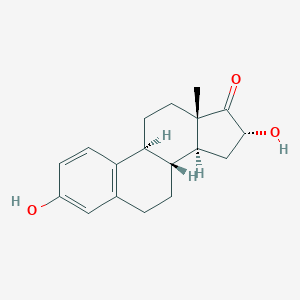

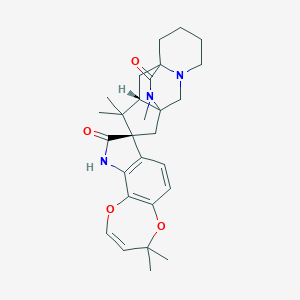

The molecular structure of benzofuran derivatives, including the target compound, showcases a benzene ring fused to a furan ring, with various substituents that influence its chemical behavior. Structural studies, such as those employing X-ray crystallography, reveal the compound's geometric configuration and intermolecular interactions, like π–π stacking and hydrogen bonding, which are crucial for understanding its reactivity and properties (Choi, Seo, Son, & Lee, 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, leveraging their functional groups for further chemical transformations. The presence of a bromo and ethyl group in the compound allows for nucleophilic substitutions and further modifications, expanding the compound's utility in synthetic chemistry. The reactivity towards oxidation and hydrolysis is exemplified in the synthesis pathways and chemical manipulations of similar compounds (Choi, Seo, Son, & Lee, 2009).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmaceuticals. Investigations into these properties help determine the conditions under which these compounds can be utilized effectively. For instance, the crystal structure analysis provides insight into the stability and solubility characteristics of these compounds (Choi, Seo, Son, & Lee, 2009).

科学研究应用

天然来源和生物活性

苯并呋喃化合物,包括 3-(7-溴-2,3-二氢-1-苯并呋喃-5-基)丙酸乙酯,在自然界中普遍存在,并且已对其生物活性进行了广泛的研究。这些化合物表现出一系列的生物活性,例如抗肿瘤、抗菌、抗氧化和抗病毒作用。这引起了世界各地化学和制药研究人员的极大关注,将这些物质定位为天然药物开发的潜在先导。值得注意的是,苯并呋喃衍生物已被探索其在治疗丙型肝炎和作为抗癌剂方面的有效性,并且还开发了构建苯并呋喃环的新方法 (苗等,2019)。

抗菌特性

苯并呋喃及其衍生物以其广谱抗菌特性而闻名,这已通过大量研究得到证实。它们作为抑制剂对各种疾病、病毒、真菌、微生物和酶起着至关重要的作用。这种多功能性使苯并呋喃成为药物发现中一种特权结构,特别是用于设计抗菌剂。苯并呋喃作为抗菌剂的新兴支架突出了其在制药、农业和聚合物应用中的潜力,一些衍生物已用于治疗癌症或牛皮癣等皮肤病 (Hiremathad 等,2015)。

化学回收和环境应用

除了生物医学应用外,苯并呋喃衍生物还被探索用于环境和化学工程领域。例如,对土壤和地下水中叔丁基醚 (ETBE) 的生物降解和归宿的研究突出了微生物降解苯并呋喃衍生物的能力,指出了它们在生物修复过程中的潜力。这项研究提供了对苯并呋喃相关化合物生物降解中涉及的酶促途径和遗传标记的见解,表明了在环境清理和污染控制中的应用 (Thornton 等,2020)。

属性

IUPAC Name |

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPEIYBFPORDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447419 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate | |

CAS RN |

196597-67-8 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)